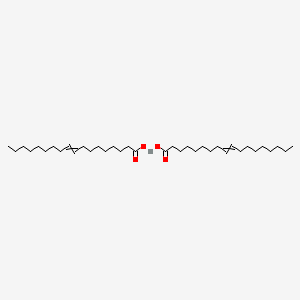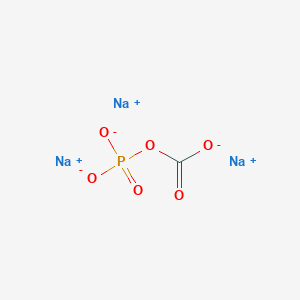
Foscanet sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Foscanet sodium, also known as trisodium phosphonoformate, is an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus and herpes simplex viruses types 1 and 2. It is particularly effective against drug-resistant strains of these viruses. This compound is a pyrophosphate analog that inhibits viral DNA polymerase, thereby preventing viral replication .
準備方法
Synthetic Routes and Reaction Conditions
Foscanet sodium is synthesized through the reaction of phosphonoformic acid with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Phosphonoformic Acid: This is achieved by reacting phosphorus trichloride with formic acid in the presence of water.
Neutralization: The phosphonoformic acid is then neutralized with sodium hydroxide to form trisodium phosphonoformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but under controlled conditions to ensure high purity and yield. The process includes:
Reacting Phosphorus Trichloride with Formic Acid: This step is carried out in a reactor with precise temperature and pressure control.
Neutralization with Sodium Hydroxide: The resulting phosphonoformic acid is neutralized with sodium hydroxide in a large-scale neutralization tank.
Purification and Crystallization: The final product is purified and crystallized to obtain high-purity this compound
化学反応の分析
Types of Reactions
Foscanet sodium undergoes several types of chemical reactions, including:
Chelation: It can chelate divalent metal ions such as calcium and magnesium, forming stable coordination compounds.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form phosphonoformic acid and sodium ions.
Common Reagents and Conditions
Chelation: This reaction typically occurs in the presence of divalent metal ions under physiological conditions.
Hydrolysis: This reaction occurs in aqueous solutions, especially under acidic or basic conditions.
Major Products Formed
Chelation: The major products are stable coordination compounds with divalent metal ions.
Hydrolysis: The major products are phosphonoformic acid and sodium ions.
科学的研究の応用
Foscanet sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving pyrophosphate analogs.
Biology: this compound is used in studies related to viral replication and inhibition mechanisms.
Medicine: It is extensively used in the treatment of viral infections, particularly those caused by drug-resistant strains of herpes viruses. It is also used in salvage therapy for patients with late-stage HIV.
Industry: This compound is used in the pharmaceutical industry for the production of antiviral medications
作用機序
Foscanet sodium exerts its antiviral effects by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of the pyrophosphate moiety from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Unlike other antiviral drugs, this compound does not require activation by viral protein kinases, making it effective against drug-resistant strains of herpes viruses .
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Cidofovir: A nucleotide analog used to treat cytomegalovirus retinitis in patients with AIDS.
Uniqueness of Foscanet Sodium
This compound is unique in its mechanism of action as it directly inhibits the pyrophosphate binding site on viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly effective against drug-resistant strains of herpes viruses, unlike acyclovir and ganciclovir, which require activation by viral protein kinases .
特性
分子式 |
CNa3O6P |
|---|---|
分子量 |
207.95 g/mol |
IUPAC名 |
trisodium;phosphonato carbonate |
InChI |
InChI=1S/CH3O6P.3Na/c2-1(3)7-8(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |
InChIキー |
NYZRVORHARHBDN-UHFFFAOYSA-K |
正規SMILES |
C(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


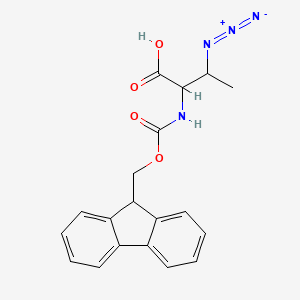

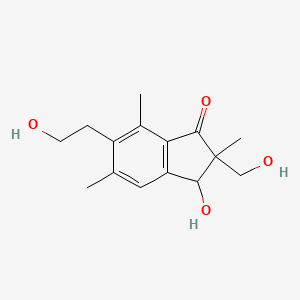

![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
![[17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13394875.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B13394882.png)
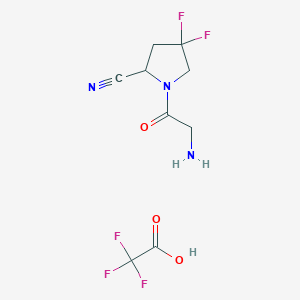
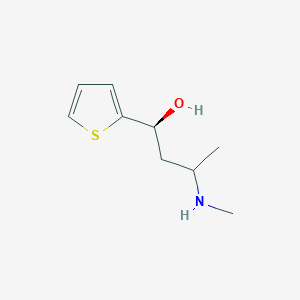
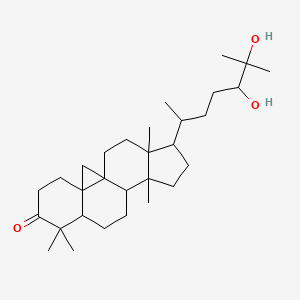
![3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-](/img/structure/B13394903.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
